Mal-PEG4-Acid

Solubility Bioconjugation Formulation

Mal-PEG4-Acid (CAS 518044-41-2) is a heterobifunctional PEG4 linker specifically designed for ADC and PROTAC conjugation. Its discrete 17.5 Å spacer minimizes steric hindrance and aggregation, ensuring reproducible conjugate performance. With a high DMSO solubility of 289.56 mM, it facilitates efficient synthesis. Purchase this non-cleavable linker with verified high purity for consistent, site-specific bioconjugation.

Molecular Formula C15H23NO8
Molecular Weight 345.34 g/mol
Cat. No. B1675941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-Acid
SynonymsMal-PEG4-acid
Molecular FormulaC15H23NO8
Molecular Weight345.34 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20)
InChIKeyBTFZSOVKVDCKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG4-Acid: Technical Specifications and Functional Profile for Bioconjugation Procurement


Mal-PEG4-Acid (CAS 518044-41-2) is a heterobifunctional polyethylene glycol (PEG) linker with a discrete four-unit PEG (PEG4) spacer bridging a thiol-reactive maleimide group and a carboxyl-reactive propionic acid group . The compound has a molecular formula of C15H23NO8, a molecular weight of 345.35 g/mol, and is typically supplied as a viscous liquid or solid with commercial purity specifications of ≥95% to 98% . The maleimide group enables site-specific conjugation to sulfhydryl groups on cysteine residues, while the carboxylic acid terminus can be activated (e.g., with EDC/NHS) for amide bond formation with primary amines . The PEG4 spacer (approximately 16 atoms or 17.5 Å in extended conformation) enhances aqueous solubility, reduces steric hindrance during conjugation, and minimizes non-specific biomolecular interactions .

Why Mal-PEG4-Acid Cannot Be Arbitrarily Substituted with Other Maleimide-PEGn-Acid Linkers


Maleimide-PEGn-Acid linkers constitute a homologous series where the PEG spacer length (n = number of ethylene oxide repeat units) directly modulates critical physicochemical and functional properties. While all members share the same terminal reactive groups, substitution of Mal-PEG4-Acid with shorter (e.g., Mal-PEG2-Acid) or longer (e.g., Mal-PEG8-Acid) analogs alters solubility profiles, steric accessibility, conjugate flexibility, and downstream biological performance of the final bioconjugate [1]. In antibody-drug conjugate (ADC) development, for instance, linker length influences drug-to-antibody ratio (DAR) homogeneity, aggregation propensity, and pharmacokinetic clearance [2]. In PROTAC design, linker length and flexibility govern ternary complex formation efficiency between the target protein and E3 ligase, directly impacting degradation potency . Therefore, empirical validation with a specific PEG spacer length is required to reproduce published protocols or maintain consistent conjugate performance; generic interchange based solely on functional group similarity introduces uncontrolled experimental variability.

Quantitative Differentiation of Mal-PEG4-Acid: Head-to-Head and Cross-Study Evidence


DMSO Solubility Comparison: Mal-PEG4-Acid vs. Mal-PEG2-Acid, Mal-PEG6-Acid, and Mal-PEG8-Acid

Mal-PEG4-Acid exhibits a DMSO solubility of 100 mg/mL (289.56 mM), which is substantially higher than the 10 mM solubility reported for Mal-PEG2-Acid under comparable conditions [1][2]. In the PEGn-Acid series, solubility in DMSO varies non-monotonically with chain length: Mal-PEG4-Acid (289.56 mM) demonstrates higher molar solubility than both Mal-PEG6-Acid (230.71 mM) and Mal-PEG8-Acid (191.73 mM) [3][4]. This establishes Mal-PEG4-Acid as the member of the series with the highest molar solubility in DMSO among the n = 4, 6, 8 analogs tested.

Solubility Bioconjugation Formulation

Optimal pH Range for Maleimide-Thiol Conjugation with Mal-PEG4-Acid

The maleimide-thiol conjugation reaction using Mal-PEG4-Acid proceeds optimally at pH 6.5–7.5. Within this range, thiolate specificity is maintained while minimizing competing side reactions. Above pH 7.5, free amines begin to compete with thiols at the maleimide site, and the maleimide ring becomes susceptible to hydrolysis to unreactive maleamic acid . This defined operational window is critical for achieving reproducible conjugation stoichiometry.

Reaction Optimization Thiol Conjugation Bioconjugation

Spacer Length Comparison: Mal-PEG4-Acid (17.5 Å) vs. Mal-PEG2-Acid (~10 Å) and Mal-PEG8-Acid (~35 Å)

The PEG4 spacer in Mal-PEG4-Acid comprises 16 atoms with an extended molecular length of approximately 17.5 Å . This positions it as an intermediate-length linker compared to shorter PEG2 (estimated ~10 Å) and longer PEG8 (estimated ~35 Å based on PEG8-succinimidyl ester at 39.2 Å) analogs . The 17.5 Å span provides sufficient reach to bridge conjugation partners while avoiding excessive flexibility that could introduce conformational heterogeneity.

Linker Length Steric Accessibility ADC Design

Conjugation Efficiency: PEG4 Spacer Reduces Steric Hindrance Relative to Shorter PEG Analogs

The PEG4 spacer in Mal-PEG4-Acid enhances conjugation efficiency by providing a flexible, hydrophilic tether that reduces steric hindrance between the reactive maleimide group and the target biomolecule [1]. Comparative studies with shorter PEG linkers (e.g., PEG2) in bioconjugation applications have demonstrated that insufficient spacer length can impede access of the maleimide group to buried or sterically hindered cysteine residues, resulting in lower labeling stoichiometry [2]. The four-unit PEG spacer provides an empirically optimized balance: long enough to mitigate steric occlusion while short enough to maintain conjugate rigidity and minimize non-specific interactions.

Conjugation Efficiency Steric Hindrance Reaction Yield

Primary Research and Industrial Application Scenarios for Mal-PEG4-Acid Based on Quantitative Differentiation


Antibody-Drug Conjugate (ADC) Linker Development Requiring Intermediate Spacer Length

Mal-PEG4-Acid is employed as a non-cleavable linker in ADC construction where a 17.5 Å spacer is required to connect the antibody (via interchain cysteine thiols) to the cytotoxic payload (via amide bond formation). This intermediate length provides sufficient separation to avoid payload interference with antigen binding while minimizing the aggregation propensity associated with longer PEG linkers. The high DMSO solubility (289.56 mM) facilitates efficient linker-payload synthesis in organic solvent prior to aqueous conjugation to the antibody [1].

PROTAC Synthesis Requiring Optimized Ternary Complex Formation Geometry

In PROTAC (Proteolysis-Targeting Chimera) development, Mal-PEG4-Acid serves as a linker that joins a target protein ligand to an E3 ubiquitin ligase ligand. The 16-atom PEG4 spacer (approximately 17.5 Å) provides a flexible yet defined distance that falls within the empirically optimal range for ternary complex formation between the target protein and E3 ligase. The defined pH 6.5–7.5 conjugation window ensures controlled, reproducible attachment of both ligands without compromising their individual binding affinities .

Site-Specific Protein Labeling with Reduced Steric Hindrance

For site-specific conjugation to engineered cysteine residues on proteins or antibodies, Mal-PEG4-Acid provides a PEG4 spacer that is sufficiently long to access partially buried thiols while maintaining conjugate rigidity. This is particularly advantageous for labeling applications where complete stoichiometry is required for downstream quantification (e.g., fluorescence labeling, biotinylation). The spacer reduces the steric occlusion that can occur with shorter PEG2-based linkers, thereby improving labeling consistency .

Formulation of Water-Soluble Bioconjugates Requiring High Stock Concentration

The superior DMSO solubility of Mal-PEG4-Acid (289.56 mM) relative to both shorter (Mal-PEG2-Acid, 10 mM) and longer (Mal-PEG8-Acid, 191.73 mM) analogs enables the preparation of highly concentrated linker stock solutions. This property is critical for reaction workflows that require minimizing organic solvent carryover into aqueous bioconjugation steps, thereby preserving the structural integrity and activity of sensitive protein therapeutics during linker-payload attachment [1][2].

Technical Documentation Hub

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